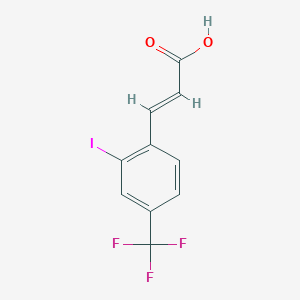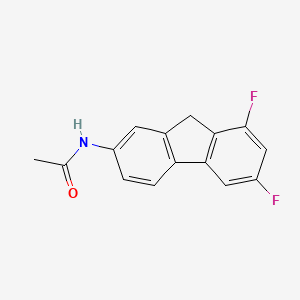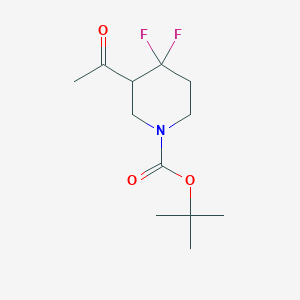
(9H-Fluoren-9-yl)methyl 5,6-dihydropyridine-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluoren-9-yl)methyl5,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound that features both a fluorenyl group and a dihydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Fluorenyl Group: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Synthesis of the Dihydropyridine Moiety: This often involves Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Coupling Reactions: The final step would involve coupling the fluorenyl group with the dihydropyridine moiety under specific conditions, possibly using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dihydropyridine moiety can undergo oxidation to form pyridine derivatives.
Reduction: Reduction reactions can convert the fluorenyl group to more saturated hydrocarbons.
Substitution: Both the fluorenyl and dihydropyridine groups can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
Oxidation Products: Pyridine derivatives.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Various substituted fluorenyl and dihydropyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds with fluorenyl and dihydropyridine groups can act as catalysts in organic reactions.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine
Pharmacology: Potential use as calcium channel blockers or other therapeutic agents.
Biochemistry: Studied for their interactions with biological macromolecules.
Industry
Polymer Science: Used in the synthesis of novel polymers with unique properties.
Electronics: Application in the development of organic electronic devices.
Mechanism of Action
The mechanism of action for compounds like (9H-Fluoren-9-yl)methyl5,6-dihydropyridine-1(2H)-carboxylate would depend on their specific application. For instance, as a calcium channel blocker, it would inhibit the influx of calcium ions through voltage-gated calcium channels, affecting muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Fluorenylmethyloxycarbonyl (Fmoc) Compounds: Commonly used in peptide synthesis.
Dihydropyridine Derivatives: Such as nifedipine, used as calcium channel blockers.
Uniqueness
(9H-Fluoren-9-yl)methyl5,6-dihydropyridine-1(2H)-carboxylate is unique due to the combination of the fluorenyl and dihydropyridine groups, which may confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C20H19NO2 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C20H19NO2/c22-20(21-12-6-1-7-13-21)23-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h1-6,8-11,19H,7,12-14H2 |
InChI Key |
SJBYDRYXGHQYPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(6S,7S,8aS)-7-acetamido-2,2-dimethyl-6-prop-1-en-2-yloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B13125294.png)

![3-([1,1'-biphenyl]-4-yl)-6-(3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B13125300.png)







